N-Boc-5-bromoindole N-Boc-5-bromoindole N-Boc-5-bromoindole can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine. N-Boc-5-bromoindole is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives.

Brand Name: Vulcanchem
CAS No.: 182344-70-3
VCID: VC20896901
InChI: InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Br
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol

N-Boc-5-bromoindole

CAS No.: 182344-70-3

Cat. No.: VC20896901

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-5-bromoindole - 182344-70-3

Specification

Description N-Boc-5-bromoindole can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine. N-Boc-5-bromoindole is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives.

CAS No. 182344-70-3
Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
IUPAC Name tert-butyl 5-bromoindole-1-carboxylate
Standard InChI InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3
Standard InChI Key PBWDRTGTQIXVBR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Br
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Br

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